4-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, a piperazine ring, and a pyrimidine ring
Preparation Methods
The synthesis of 4-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the pyridine ring: This can be achieved through a series of reactions involving bromination and trifluoromethylation.
Piperazine ring formation: The piperazine ring can be synthesized through cyclization reactions.
Pyrimidine ring formation: The pyrimidine ring is often synthesized through condensation reactions involving appropriate amines and aldehydes.
Coupling reactions: The final step involves coupling the pyridine, piperazine, and pyrimidine rings under specific reaction conditions, such as the use of catalysts and solvents.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound in drug discovery and development, particularly for targeting specific receptors or enzymes.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of potential therapeutic agents.
Biological Research: The compound can be used in assays to investigate its effects on various biological pathways and processes.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 4-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-2-amine include other pyridine, piperazine, and pyrimidine derivatives. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer unique pharmacological or chemical properties.
Properties
Molecular Formula |
C16H18BrF3N6 |
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Molecular Weight |
431.25 g/mol |
IUPAC Name |
4-[4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C16H18BrF3N6/c1-24(2)15-21-4-3-13(23-15)25-5-7-26(8-6-25)14-12(16(18,19)20)9-11(17)10-22-14/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
QIUKOWAWLUGQIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)Br)C(F)(F)F |
Origin of Product |
United States |
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